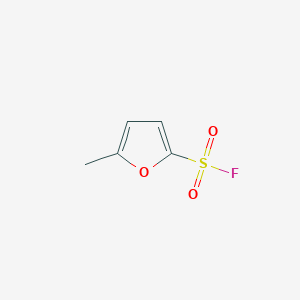

5-Methylfuran-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

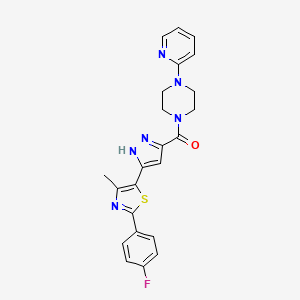

Sulfonyl fluorides, including 5-Methylfuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered furan ring with a methyl group attached to one carbon and a sulfonyl fluoride group attached to another carbon .Chemical Reactions Analysis

Sulfonyl fluorides, including this compound, have been used in various chemical reactions. For instance, direct fluorosulfonylation with fluorosulfonyl radicals has been used to produce sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides include fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Aplicaciones Científicas De Investigación

Electrochemical Synthesis of Sulfonyl Fluorides

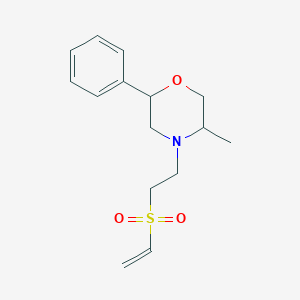

A mild and environmentally benign electrochemical approach has been developed to prepare sulfonyl fluorides using thiols or disulfides, showcasing a broad substrate scope. This method involves the use of potassium fluoride as a fluoride source and does not require additional oxidants or catalysts, indicating potential applications for 5-Methylfuran-2-sulfonyl fluoride in sulfur(VI) fluoride exchange-based "click chemistry" (Laudadio et al., 2019).

Cyclization to Dihydrofurans

The treatment of α-hydroxy allenic sulfones with silver fluoride leads to the formation of 3-tosyl 2,5-dihydrofurans via a 5-endo-trig cyclization. This demonstrates the utility of sulfonyl fluorides in the synthesis of cyclic compounds, which may include derivatives of this compound (Tata & Harmata, 2016).

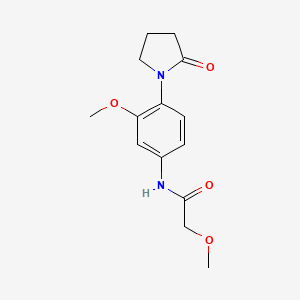

Synthesis of Pyrazoles

Fluoride-mediated nucleophilic substitution reactions of chloro-cyano pyrazoles with various amines and alcohols occur under mild conditions, leading to 5-alkyl amino and ether pyrazoles. This highlights the role of sulfonyl fluorides in facilitating nucleophilic substitution reactions, potentially including reactions with this compound (Shavnya et al., 2005).

High-Density Biofuel Production

Hydroxyalkylation/alkylation of biomass-derived 2-methylfuran with cyclic ketones has potential in synthesizing high-density biofuels. Hydrophobic mesoporous resins with sulfonic acid and fluoride sulfonic acid groups have been synthesized, showing better activity and selectivity than traditional catalysts. This suggests potential applications in biofuel production using derivatives of this compound (Zhang et al., 2017).

Destruction of Environmental Pollutants

Mechanochemical methods employing potassium hydroxide have been used for the near-complete destruction of perfluorinated compounds, indicating that sulfonyl fluorides like this compound could potentially be involved in environmental remediation processes (Zhang et al., 2013).

Mecanismo De Acción

Target of Action

Sulfonyl fluorides, a class of compounds to which 5-methylfuran-2-sulfonyl fluoride belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, including this compound, are known to engage with nucleophiles when required and under suitable reaction conditions . This engagement leads to new activation methods, which could be a part of the compound’s interaction with its targets.

Biochemical Pathways

It’s worth noting that furanic compounds, which include this compound, are known to undergo oxidation and reduction processes . These processes could potentially affect various biochemical pathways and their downstream effects.

Pharmacokinetics

The balance of reactivity and stability that is characteristic of sulfonyl fluorides, including this compound, is known to be attractive for applications in medicinal chemistry and chemical biology . This balance could potentially impact the bioavailability of the compound.

Result of Action

The engagement of sulfonyl fluorides with nucleophiles under suitable reaction conditions leads to new activation methods . These methods could potentially result in various molecular and cellular effects.

Action Environment

The balance of reactivity and stability that is characteristic of sulfonyl fluorides, including this compound, suggests that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors .

Safety and Hazards

Direcciones Futuras

Sulfonyl fluorides, including 5-Methylfuran-2-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Future research is likely to focus on the development of new synthetic strategies to access sulfonyl fluorides, including from sulfonic acids . The use of sulfur(VI) fluorides in catalysis is also an emerging area of interest .

Análisis Bioquímico

Biochemical Properties

5-Methylfuran-2-sulfonyl fluoride is known to interact with various enzymes, proteins, and other biomolecules. As a sulfonyl fluoride, it has been found to have significant utility as a reactive probe in chemical biology and molecular pharmacology . It possesses a balance of biocompatibility, including aqueous stability, and protein reactivity

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

5-methylfuran-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHJCNFGQHXKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-methyl-4-[3-(prop-2-enoylamino)propanoylamino]thiophene-2-carboxylate](/img/structure/B2702517.png)

![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2702519.png)

![N'-(3-acetamidophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B2702523.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2702524.png)

![N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)

![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2702527.png)

![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2702528.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2702529.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2702532.png)